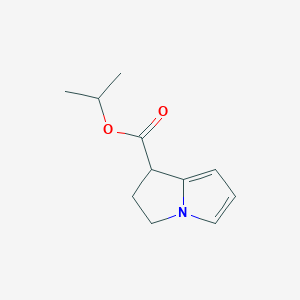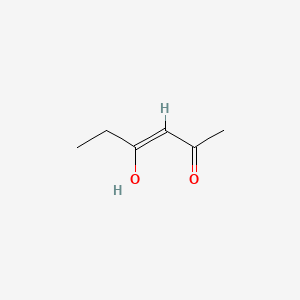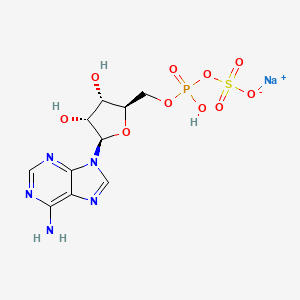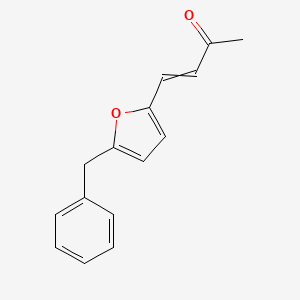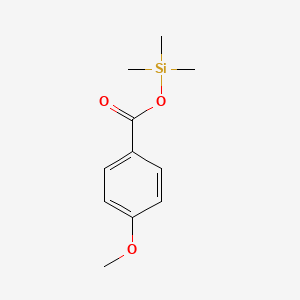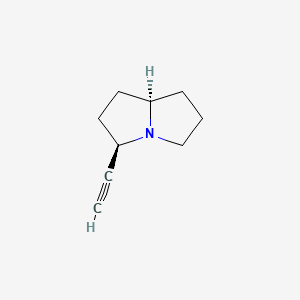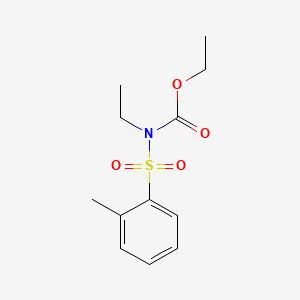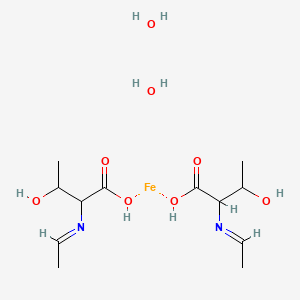
3-(Chloroacetyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloroacetyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloroacetyl group attached to the pyridine ring at the 3-position and a carboxylic acid group at the 2-position. Pyridinecarboxylic acids are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloroacetyl)pyridine-2-carboxylic acid typically involves the chlorination of pyridine-2-carboxylic acid followed by acetylation. One common method includes the reaction of pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with chloroacetyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(Chloroacetyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohol derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of pyridine-2-carboxylic acid.
Chloroacetyl Chloride: Employed in the acetylation step.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Alcohol Derivatives: Resulting from reduction reactions.
Carboxylic Acids: Produced via hydrolysis of the chloroacetyl group.
科学研究应用
3-(Chloroacetyl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: Utilized in the production of agrochemicals and specialty chemicals.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of 3-(Chloroacetyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the chloroacetyl group.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position, differing in the position of the functional group.
Uniqueness
3-(Chloroacetyl)pyridine-2-carboxylic acid is unique due to the presence of both a chloroacetyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
500689-81-6 |
|---|---|
分子式 |
C8H6ClNO3 |
分子量 |
199.59 g/mol |
IUPAC 名称 |
3-(2-chloroacetyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-4-6(11)5-2-1-3-10-7(5)8(12)13/h1-3H,4H2,(H,12,13) |
InChI 键 |
WNLXMZAVHQJLID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


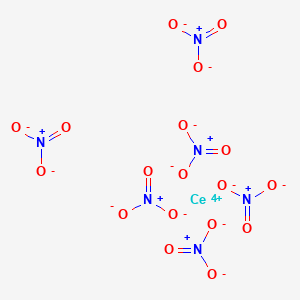
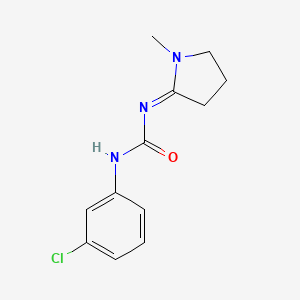
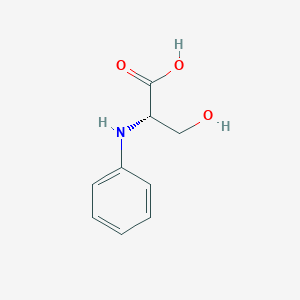
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
